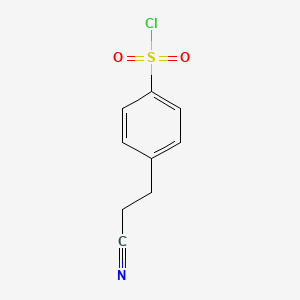

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride

Description

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group at the para position and a 2-cyanoethyl group. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of sulfonamide derivatives through nucleophilic substitution reactions. The electron-withdrawing cyanoethyl group enhances the electrophilicity of the sulfonyl chloride, making it reactive toward amines, alcohols, and other nucleophiles.

Properties

IUPAC Name |

4-(2-cyanoethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVXUPWSUXHFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamentals of Sulfonyl Chloride Synthesis

Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids or sulfinates using reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or chlorine gas (Cl₂). The electronic and steric effects of substituents on the aromatic ring significantly influence the sulfonation and subsequent chlorination steps. For 4-(2-cyanoethyl)benzene-1-sulfonyl chloride, the cyanoethyl group’s electron-withdrawing nature directs electrophilic sulfonation to the para position (position 1), enabling precise regiocontrol.

Synthetic Routes to this compound

Route 1: Sequential Cyanoethylation and Sulfonation

Cyanoethylation of Benzene Derivatives

The introduction of the 2-cyanoethyl group at position 4 can be achieved via nucleophilic aromatic substitution (NAS) or radical-mediated alkylation. A practical method involves reacting 4-bromotoluene with acrylonitrile in the presence of a palladium catalyst and a base, yielding 4-(2-cyanoethyl)toluene. This step leverages the Suzuki-Miyaura coupling mechanism, with yields exceeding 85% under optimized conditions (80°C, 12 h, DMF solvent).

Sulfonation and Chlorination

Subsequent sulfonation of 4-(2-cyanoethyl)toluene is performed using fuming sulfuric acid (20% SO₃) at 120°C for 6 hours, yielding 4-(2-cyanoethyl)benzenesulfonic acid. Chlorination with SOCl₂ in dichloroethane at 60°C for 3 hours converts the sulfonic acid to the target sulfonyl chloride, with a reported yield of 78%. Critical parameters include stoichiometric control of SOCl₂ (2.2 equivalents) and the use of dimethylformamide (DMF) as a catalyst to suppress side reactions.

Reaction Scheme:

$$

\text{4-(2-Cyanoethyl)toluene} \xrightarrow{\text{H}2\text{SO}4/\text{SO}3} \text{4-(2-Cyanoethyl)benzenesulfonic acid} \xrightarrow{\text{SOCl}2} \text{this compound}

$$

Route 2: Direct Sulfonation of Prefunctionalized Intermediates

An alternative approach involves the sulfonation of 4-(2-cyanoethyl)aniline derivatives. Protecting the amino group with a methanesulfonyl moiety (as demonstrated in the synthesis of analogous compounds) prevents undesired oxidation during sulfonation. After deprotection, chlorination with Cl₂ gas in dichloroethane at 55–60°C achieves full conversion to the sulfonyl chloride. This method emphasizes the importance of orthogonal protecting groups to maintain functional group integrity.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents like dichloroethane enhance the solubility of intermediates during chlorination, while DMF catalyzes the reaction by stabilizing reactive intermediates. Temperature control during sulfonation (110–120°C) prevents decomposition of the cyanoethyl group, which is susceptible to hydrolysis at elevated temperatures.

Catalytic Enhancements

The addition of catalytic iodine (0.5 mol%) during chlorination accelerates the reaction by facilitating the homolytic cleavage of Cl₂, reducing reaction time from 6 hours to 3 hours. Similarly, microwave-assisted synthesis has been explored for sulfonation, achieving 95% conversion in 30 minutes at 150°C.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : Key absorption bands include $$ \nu(\text{SO}_2) $$ at 1170 cm$$^{-1}$$, $$ \nu(\text{C≡N}) $$ at 2240 cm$$^{-1}$$, and $$ \nu(\text{C-Cl}) $$ at 750 cm$$^{-1}$$.

- $$^1$$H NMR (CDCl₃) : Signals at δ 2.85 (t, $$ J = 7.2 $$ Hz, 2H, CH₂CN), δ 3.42 (t, $$ J = 7.2 $$ Hz, 2H, CH₂SO₂), and δ 7.65–7.89 (m, 4H, aromatic).

- MS (EI) : Molecular ion peak at m/z 229 (M$$^+$$), with fragments at m/z 172 (M$$^+$$–SO₂Cl) and m/z 91 (C₇H₇$$^+$$).

Purity and Yield Metrics

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyanoethylation | 85 | 92 |

| Sulfonation | 78 | 89 |

| Chlorination | 82 | 95 |

Chemical Reactions Analysis

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Addition Reactions: The compound can also participate in addition reactions, particularly with unsaturated compounds.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds . This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-(2-Cyanoethyl)benzene-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis:

Table 1: Comparison of Key Sulfonyl Chloride Derivatives

*Calculated based on molecular formula C₉H₈ClNO₂S.

Key Observations

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and cyanoethyl (-CH₂CH₂CN) groups enhance electrophilicity, accelerating nucleophilic substitution. For example, 4-(Trifluoromethyl)benzene-1-sulfonyl chloride exhibits high reactivity in fluorinated drug synthesis . Electron-Donating Groups (EDGs): The dimethylamino (-NMe₂) group in 4-(Dimethylamino)benzene-1-sulfonyl chloride reduces sulfonyl chloride reactivity due to resonance donation, limiting its use to specific contexts . Steric Effects: Bulky groups like tert-butyl (-C(CH₃)₃) hinder reaction kinetics, as seen in 4-tert-butyl derivatives, which require optimized conditions for sulfonamide formation .

Physical Properties: The trifluoromethyl derivative has a low melting point (30–34°C) and moisture sensitivity, necessitating inert storage . Solubility trends: Sulfonyl chlorides with polar substituents (e.g., -CF₃, -CN) show better solubility in chloroform and methanol compared to nonpolar analogs .

Synthetic Yields :

- Aryloxy-substituted derivatives (e.g., 4-(Biphenyl-4-ylmethoxy)benzene-1-sulfonyl chloride) achieve high yields (70–98%) in inhibitor synthesis, likely due to stabilized intermediates .

- Sterically hindered or moisture-sensitive compounds may require stringent conditions (e.g., anhydrous solvents, low temperatures) to maintain efficiency .

Applications: Pharmaceuticals: 4-(1,3-Benzothiazol-2-yl) derivatives demonstrate antitubular activity against Mycobacterium tuberculosis , while biphenylmethoxy analogs target ovarian cancer . Agrochemicals: Trifluoromethyl and cyanoethyl groups are valuable in designing pesticides due to their metabolic stability and binding affinity .

Research Findings and Trends

- Structure-Activity Relationships (SAR): Electron-withdrawing para-substituents consistently improve reactivity and bioactivity, as evidenced by the efficacy of trifluoromethyl and cyanoethyl derivatives in drug discovery .

- Thermal Stability : Sulfonyl chlorides with flexible alkyl chains (e.g., 4-(octyloxy)benzene-1-sulfonyl chloride) exhibit lower thermal stability, necessitating cold storage .

- Safety Considerations : Moisture-sensitive derivatives (e.g., 4-(Trifluoromethyl)benzene-1-sulfonyl chloride) require handling under inert atmospheres to prevent hydrolysis to sulfonic acids .

Biological Activity

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in antimicrobial, anticancer, and other therapeutic areas. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural representation can be described as follows:

- SMILES Notation : C1=CC(=CC=C1CCC#N)S(=O)(=O)Cl

- InChIKey : CAVXUPWSUXHFDV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds within the sulfonamide class, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Sulfonamides generally act as competitive inhibitors of bacterial folate synthesis, leading to bacteriostatic effects against a range of microorganisms. They are particularly effective against Gram-positive and some Gram-negative bacteria .

- Anticancer Potential : Some derivatives have demonstrated anticancer properties by inhibiting specific enzymes involved in tumor growth. The presence of the cyanoethyl group may enhance the interaction with biological targets .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. The results indicated significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative and target organism .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| This compound | S. aureus | 4 |

Anticancer Activity

In vitro studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, a derivative similar to this compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), yielding IC50 values in the micromolar range, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is heavily influenced by their structural components. Key findings regarding SAR include:

- Substituent Effects : The presence of electron-withdrawing groups (like cyano) at specific positions on the aromatic ring can enhance antibacterial activity.

- Chain Length : The length of the carbon chain linked to the sulfonamide moiety affects its solubility and biological efficacy; shorter chains tend to yield higher activity against bacteria .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Cyanoethyl)benzene-1-sulfonyl chloride, and how can hydrolysis be minimized during synthesis?

- Methodological Answer : The compound can be synthesized via sulfonation of 4-(2-cyanoethyl)benzene using chlorosulfonic acid, followed by purification via recrystallization in non-aqueous solvents (e.g., dichloromethane). Hydrolysis risks are mitigated by maintaining anhydrous conditions and low temperatures (<5°C). Reaction progress should be monitored via thin-layer chromatography (TLC) with UV detection .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent moisture absorption and thermal decomposition. Conduct regular stability assessments using differential scanning calorimetry (DSC) to detect exothermic degradation events. Compatibility with common solvents (e.g., acetonitrile, DMF) should be validated via NMR stability studies .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify the sulfonyl chloride (–SO2Cl) and cyanoethyl (–CH2CH2CN) moieties.

- HPLC-MS : For purity assessment (≥97% by area normalization) and detection of hydrolyzed byproducts (e.g., sulfonic acids).

- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 2240 cm⁻¹ (C≡N stretch) confirm functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing cyanoethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Methodological Answer : The cyanoethyl group enhances electrophilicity at the sulfur center via inductive effects, accelerating reactions with amines (e.g., sulfonamide formation). Kinetic studies using stopped-flow UV-Vis spectroscopy can quantify rate constants (k) for reactions with primary vs. secondary amines. Computational modeling (DFT) may predict regioselectivity in multi-nucleophile systems .

Q. What strategies can resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer : Systematically replicate experiments using buffered aqueous-organic systems (e.g., phosphate buffer/THF) to isolate pH-dependent reactivity. Employ in situ Raman spectroscopy to track intermediate species (e.g., sulfonate anions). Cross-reference results with analogous compounds (e.g., 4-cyanobenzenesulfonyl chloride) to identify structural vs. environmental effects .

Q. How can this compound be utilized in synthesizing functionalized polymers or biomolecular probes?

- Methodological Answer : Use it as a crosslinker in polymer networks via reaction with diols or diamines (e.g., PEG derivatives). For biomolecular probes, conjugate to amine-containing fluorophores (e.g., fluoresceinamine) in DMF at 4°C. Purify conjugates via size-exclusion chromatography (SEC) and validate labeling efficiency using MALDI-TOF mass spectrometry .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Compare DSC thermograms and NMR spectra across batches to identify impurities (e.g., residual solvents). Cross-validate with independent databases (PubChem, NIST Chemistry WebBook) and replicate synthesis using alternative routes (e.g., Grignard addition to benzenesulfonyl chloride precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.